molecular formula C17H15N5O2 B6615742 (9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate CAS No. 954147-16-1

(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate

Cat. No. B6615742
CAS RN: 954147-16-1
M. Wt: 321.33 g/mol
InChI Key: LNMWKUOAUJWUPR-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, or FMTC, is a small molecule that has shown promise in a variety of scientific applications, such as in drug design, molecular biology, and biochemistry. FMTC is a synthetic compound that can be used to modify proteins, peptides, and other biological molecules. It has been studied extensively in the laboratory and has been used in a variety of research projects.

Scientific Research Applications

FMTC has been used in a variety of scientific applications. It has been used as a tool for drug design, as it can be used to modify proteins and peptides in order to alter their properties and functions. It has also been used in molecular biology and biochemistry, as it can be used to modify DNA and RNA in order to alter gene expression and regulation. FMTC has also been used to study the structure and function of proteins and peptides, as well as to study the interactions between proteins and peptides.

Mechanism of Action

FMTC is a small molecule that can be used to modify proteins, peptides, and other biological molecules. It binds to proteins and peptides through electrostatic interactions and hydrogen bonds, which allow it to modify their structure and function. It can also bind to DNA and RNA, which can result in changes in gene expression and regulation.
Biochemical and Physiological Effects
FMTC has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, which can result in changes in metabolic pathways and cellular processes. It has also been shown to affect the expression of genes and proteins, which can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, FMTC has been shown to modulate the activity of receptors, which can result in changes in signal transduction pathways and physiological responses.

Advantages and Limitations for Lab Experiments

FMTC has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to using FMTC in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very selective and can bind to a variety of proteins, peptides, and other molecules, which can make it difficult to control the effects of the molecule.

Future Directions

There are several potential future directions for FMTC research. One potential direction is to develop new methods for synthesizing FMTC, such as using enzymatic methods or other catalytic methods. Additionally, there is potential to explore new applications for FMTC, such as in drug delivery or as a tool for gene editing. Furthermore, there is potential to explore the effects of FMTC on other biological molecules, such as lipids or carbohydrates. Finally, there is potential to explore the effects of FMTC on physiological processes, such as inflammation or immune responses.

Synthesis Methods

FMTC can be synthesized using a variety of methods, including the use of a palladium-catalyzed reaction and a microwave-assisted reaction. In the palladium-catalyzed reaction, a palladium catalyst is used to react a fluorene derivative with a methyl tetrazole. This reaction produces a mixture of FMTC and other products, which can then be separated and purified using column chromatography. In the microwave-assisted reaction, a microwave-assisted reaction is used to react a fluorene derivative with a methyl tetrazole. This reaction produces a mixture of FMTC and other products, which can then be separated and purified using column chromatography.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2H-tetrazol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMWKUOAUJWUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate

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